molecular formula C4H3BrOS B094421 5-Bromothiophen-2(5H)-one CAS No. 17019-33-9

5-Bromothiophen-2(5H)-one

Cat. No.: B094421
CAS No.: 17019-33-9
M. Wt: 179.04 g/mol
InChI Key: ITXASWFLRBVJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothiophen-2(5H)-one is an organobromine compound that features a bromine atom attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, but with one carbon atom replaced by a sulfur atom. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophen-2(5H)-one typically involves the bromination of 2(5H)-thiophenone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale bromination reactors with precise control over temperature, reaction time, and bromine concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophen-2(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in 2(5H)-thiophenone can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-substituted thiophenones.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene alcohols or hydrocarbons.

Scientific Research Applications

5-Bromothiophen-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromothiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or activator in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorothiophene: Another brominated thiophene with a chlorine atom, used in similar applications.

    2-Bromo-5-methylthiophene: A methyl-substituted bromothiophene with different reactivity and applications.

    5-Bromo-2-iodothiophene: Contains both bromine and iodine, offering unique reactivity for cross-coupling reactions.

Uniqueness

5-Bromothiophen-2(5H)-one is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

17019-33-9

Molecular Formula

C4H3BrOS

Molecular Weight

179.04 g/mol

IUPAC Name

2-bromo-2H-thiophen-5-one

InChI

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H

InChI Key

ITXASWFLRBVJME-UHFFFAOYSA-N

SMILES

C1=CC(=O)SC1Br

Canonical SMILES

C1=CC(=O)SC1Br

Synonyms

5-Bromothiophen-2(5H)-one

Origin of Product

United States

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